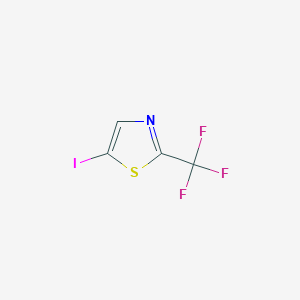

5-Iodo-2-(trifluoromethyl)thiazole

描述

Structure

3D Structure

属性

IUPAC Name |

5-iodo-2-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF3INS/c5-4(6,7)3-9-1-2(8)10-3/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQFTQKFZGMMFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF3INS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138198-49-7 | |

| Record name | 5-iodo-2-(trifluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Iodo 2 Trifluoromethyl Thiazole and Its Analogues

Regioselective Iodination of 2-(Trifluoromethyl)thiazole Derivatives

This strategy begins with the synthesis of 2-(trifluoromethyl)thiazole, which can then be selectively iodinated at the 5-position. The strong electron-withdrawing nature of the trifluoromethyl group at the 2-position directs electrophilic substitution to the C5 position of the thiazole (B1198619) ring. chemicalbook.com

Various iodinating agents can be employed for this purpose. A mild and efficient method involves a tandem C-H iodination and trifluoromethylthiolation of 2-arylbenzo[d]thiazoles using AgSCF3, although this is for a related benzothiazole (B30560) system. rsc.orgrsc.orgnih.gov More direct methods for the iodination of imidazo[1,2-a]pyridines, another class of nitrogen-containing heterocycles, have been developed using tert-butyl hydroperoxide as a mediator, which could potentially be adapted for thiazoles. nih.gov

| Substrate | Reagents & Conditions | Product | Yield | Reference |

| 2-Arylbenzo[d]thiazole | AgSCF3 | ortho-Trifluoromethylthiolated 2-arylbenzo[d]thiazole | Good to excellent | rsc.orgrsc.org |

| 2-Phenyl-imidazo[1,2-α]pyridines | I2, TBHP | 3-Iodo-2-phenyl-imidazo[1,2-α]pyridines | Good to excellent | nih.gov |

Introduction of Trifluoromethyl Group onto 5-Iodothiazole (B27275) Derivatives

Conversely, one can start with a 5-iodothiazole derivative and introduce the trifluoromethyl group at the 2-position. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance properties like metabolic stability and lipophilicity. wikipedia.orgmdpi.com

Several methods exist for trifluoromethylation. wikipedia.org Transition-metal-catalyzed cross-coupling reactions are particularly effective for forming C(sp2)–CF3 bonds. mdpi.com For instance, the reaction of aryl iodides with trifluoromethyl copper reagents is a known method for introducing a trifluoromethyl group onto an aromatic ring. wikipedia.org Electrophilic trifluoromethylating reagents, such as Togni's reagent, have also emerged as powerful tools for this transformation. conicet.gov.ar Copper-mediated trifluoromethylation of arylboronic acids using trifluoromethyl sulfonium (B1226848) salts is another viable approach. cas.cn

A library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was synthesized in a multi-step process that involved the formation of a pyrazole (B372694) ring followed by the construction of the thiazole moiety. acs.org This underscores the modular nature of synthesizing complex heterocyclic systems.

| Substrate | Reagents & Conditions | Product | Yield | Reference |

| Aryl Iodide | Trifluoromethyl copper | Trifluoromethyl aromatic | Not specified | wikipedia.org |

| Arylboronic Acid | Trifluoromethyl sulfonium salt, Cu | Trifluoromethylated arene | Good | cas.cn |

Functionalization of Pre-formed Thiazole Rings

Synthesis of Related Iodo- and Trifluoromethyl-Substituted Thiazoles

The construction of the target compound, 5-iodo-2-(trifluoromethyl)thiazole, relies on synthetic routes that can introduce both the trifluoromethyl group at the 2-position and the iodine atom at the 5-position of the thiazole ring. The following sections detail the preparation of key precursors and related structures.

Preparation of 2-(Trifluoromethyl)thiazoles

The introduction of a trifluoromethyl group at the 2-position of the thiazole ring can be achieved through various synthetic approaches. One notable method involves a [3+2] cycloaddition reaction. For instance, 2,2,2-trifluoroacetaldehyde O-(aryl)oxime can be used as a precursor to generate trifluoroacetonitrile (B1584977) (CF₃CN) in situ. This highly reactive species then undergoes a [3+2] cycloaddition with pyridinium (B92312) 1,4-zwitterionic thiolates to furnish 2-(trifluoromethyl)-4,5-disubstituted thiazoles in moderate to good yields. acs.orgrsc.org This method demonstrates the utility of cycloaddition strategies for constructing the trifluoromethylated thiazole core. acs.orgrsc.org

Another approach to 2-(trifluoromethyl)thiazole derivatives involves the cyclization of appropriate precursors. For example, 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid, a key intermediate for some agricultural fungicides, can be synthesized from trifluoroacetic ethyl acetoacetate. acs.org The process involves chlorination with chlorosulfonic acid, followed by cyclization with thioacetamide (B46855) and subsequent hydrolysis to yield the desired product. acs.org

Furthermore, 2-(benzylthio)-4-(trifluoromethyl)thiazole-5-carboxylates have been prepared using S-benzylisothiouronium halides as stable and odorless thiol equivalents. ontosight.ai This method provides access to building blocks where the trifluoromethyl group is already incorporated into the thiazole ring system. ontosight.ai

A summary of representative methods for the synthesis of 2-(trifluoromethyl)thiazoles is presented below:

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime, Pyridinium 1,4-zwitterionic thiolates | In situ generation of CF₃CN, [3+2] cycloaddition | 2-(Trifluoromethyl)-4,5-disubstituted thiazoles | acs.orgrsc.org |

| Trifluoroacetic ethyl acetoacetate | Chlorosulfonic acid, Thioacetamide, Hydrolysis | 2-Methyl-4-trifluoromethylthiazole-5-carboxylic acid | acs.org |

| S-Benzylisothiouronium halides, Ethyl 2-chloro-3-oxo-4,4,4-trifluorobutanoate | Base-mediated decomposition, Cyclization | 2-(Benzylthio)-4-(trifluoromethyl)thiazole-5-carboxylates | ontosight.ai |

Preparation of 5-Iodothiazoles

The iodination of the thiazole ring, particularly at the 5-position, is a key step in the synthesis of the target compound. Direct electrophilic iodination is a common strategy. Preformed 2-(trifluoromethyl)thiazole can be subjected to iodination using reagents like iodine monochloride (ICl) to introduce iodine at the 5-position. vulcanchem.com The reaction conditions are optimized to favor the desired regioisomer and maximize yield. vulcanchem.com

A kinetic study on the iodination of thiazole and its methyl derivatives using molecular iodine (I₂) and iodine monochloride (ICl) in an aqueous medium revealed that these are rapid electrophilic substitution reactions. researchgate.net The study highlighted that the reactivity of the thiazole ring towards iodination is influenced by the substituents present. researchgate.net

For the direct C-H iodination of various heteroarenes, including thiazole, a method utilizing iodine and a silver salt, such as silver tosylate, has been shown to be effective. acs.org This approach offers a route to iodinated heterocycles under relatively mild conditions. Another effective reagent for the direct iodination of aromatic compounds is N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA). researchgate.net

A summary of methods for the preparation of iodothiazoles is provided in the table below:

| Starting Material | Iodinating Agent/System | Product Type | Reference |

| 2-(Trifluoromethyl)thiazole | Iodine monochloride (ICl) | This compound | vulcanchem.com |

| Thiazole | Iodine (I₂) / Silver tosylate | Iodinated thiazole | acs.org |

| Thiazole | N-Iodosuccinimide (NIS) / Trifluoroacetic acid (TFA) | Iodinated thiazole | researchgate.net |

| Thiazole | Molecular iodine (I₂) or Iodine monochloride (ICl) | Iodinated thiazole | researchgate.net |

Synthesis of Trifluoromethylated and Iodinated Benzothiazoles

The synthesis of trifluoromethylated and iodinated benzothiazoles, structural analogues of the target compound, often involves similar strategies of C-H functionalization and cyclization. For instance, a copper-catalyzed double thiolation reaction of 1,4-dihalides with sulfides can produce 2-trifluoromethyl benzothiazoles. youtube.com Specifically, N-(2-haloaryl)trifluoroacetimidoyl chlorides react with sodium hydrosulfide (B80085) (NaHS) and potassium phosphate (B84403) (K₃PO₄) in the presence of a copper catalyst to yield the corresponding 2-trifluoromethyl benzothiazoles. youtube.com

Direct iodination of benzothiazoles under strongly acidic and oxidative conditions can lead to a mixture of iodinated products. acs.org The substitution pattern depends on the equivalents of iodine used, with 4,7-diiodobenzothiazoles being identified as unexpected but dominant products in some cases. acs.org

A tandem C-H iodination and trifluoromethylthiolation of 2-arylbenzo[d]thiazoles has been developed using AgSCF₃ as the trifluoromethylthiolating agent. rsc.orgnih.gov This method allows for the regioselective introduction of the SCF₃ group at the ortho-position of the 2-aryl substituent, directed by the benzothiazole core. rsc.orgnih.gov

Novel Synthetic Strategies and Advanced Techniques

Recent advances in synthetic methodology have provided more efficient and versatile routes to functionalized thiazoles. Metal-catalyzed cross-coupling reactions, in particular, have emerged as powerful tools for the construction of these valuable compounds.

Metal-Catalyzed Coupling Reactions for Functionalization

Copper-catalyzed reactions have been extensively utilized for the synthesis and functionalization of thiazoles. A novel and straightforward strategy for the synthesis of functionalized thiazoles involves a copper(I)-catalyzed three-component reaction of thioamides, ynals, and alcohols. researchgate.net This method allows for the formation of new C-S, C-N, and C-O bonds in a single operation, demonstrating high step economy and good regioselectivity. researchgate.net

Another innovative copper(I)-catalyzed cascade reaction has been developed for the functionalization of thiazoles using two molar equivalents of an α-aryl-α-diazoester. vulcanchem.com This strategy, employing CuPF₆(MeCN)₄ as the catalyst, leads to the efficient formation of highly functionalized 4-thiazolines under mild conditions. vulcanchem.com

Furthermore, a copper-mediated three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate has been reported for the synthesis of 2-trifluoromethylbenzimidazoles. rsc.org The proposed mechanism involves the condensation of the o-iodoaniline with ethyl trifluoropyruvate, followed by an intermolecular Ullmann-type cross-coupling with the aniline (B41778) and subsequent intramolecular amination. rsc.org

The following table summarizes some copper-catalyzed methods for thiazole functionalization:

| Reactants | Catalyst/Reagents | Product Type | Reference |

| Thioamides, Ynals, Alcohols | Copper(I) catalyst | Functionalized thiazoles | researchgate.net |

| Thiazoles, α-Aryl-α-diazoester | CuPF₆(MeCN)₄ | Highly functionalized 4-thiazolines | vulcanchem.com |

| o-Iodoanilines, Anilines, Ethyl trifluoropyruvate | Copper catalyst | 2-Trifluoromethylbenzimidazoles | rsc.org |

Palladium-Catalyzed Methods

Palladium-catalyzed cross-coupling and C-H functionalization reactions represent a powerful tool for the synthesis and modification of heterocyclic systems. For the synthesis of this compound, these methods can be envisioned through two main pathways: the direct C-H iodination of a pre-synthesized 2-(trifluoromethyl)thiazole or the construction of the thiazole ring from already halogenated precursors.

Direct C-H iodination of thiazoles using palladium catalysis is a developing area. For instance, palladium(II)-catalyzed C-H iodination has been demonstrated for a range of heterocycles, including thiazoles, using molecular iodine (I₂) as the sole oxidant. nih.gov This approach often requires a directing group to achieve regioselectivity. In the context of 4-arylthiazoles, a palladium-catalyzed, thiazole-directed mono-selective C(sp²)-H bond iodination has been developed, yielding ortho-iodinated aryl substituents. researchgate.netsioc-journal.cn While not a direct iodination of the thiazole ring itself at the 5-position, this demonstrates the feasibility of Pd-catalyzed iodination on thiazole-containing scaffolds. The challenge in directly iodinating 2-(trifluoromethyl)thiazole at the C-5 position lies in the electronic nature of the substrate and the need for a suitable catalytic system that favors functionalization at this specific site.

Alternatively, palladium catalysts are instrumental in coupling reactions of halothiazoles. While the direct synthesis of the target compound via this route is less common, the reactivity of halothiazoles in palladium-catalyzed reactions is well-established. For example, the amination of 2-bromothiazole (B21250) and other five-membered heterocyclic halides has been studied in detail, highlighting the need for specific ligand and base combinations to avoid decomposition of the starting material. acs.org Such studies provide a foundation for developing coupling reactions starting from a suitable di-halo-thiazole precursor to introduce the trifluoromethyl group.

Table 1: Examples of Palladium-Catalyzed Reactions for Thiazole Functionalization

| Entry | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 4-Phenylthiazole | Pd(OAc)₂, N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA), CH₃CN, 100 °C, 12 h | 4-(2-Iodophenyl)thiazole | 85 | sioc-journal.cn |

| 2 | N-(pyridin-2-yl)benzamide | Pd(OAc)₂, I₂, CsOAc, DMF, 65 °C, 20 h | N-(pyridin-2-yl)-2-iodobenzamide | 62 | nih.gov |

| 3 | 2-Bromothiazole | Morpholine, Pd(dba)₂, P(t-Bu)₃, NaOt-Bu, Toluene, 80 °C, 16 h | 2-Morpholinothiazole | 81 | acs.org |

Hypervalent Iodine Reagent-Mediated Transformations

Hypervalent iodine reagents are increasingly popular in organic synthesis due to their mild reactivity, high selectivity, and low toxicity compared to heavy metal oxidants. arkat-usa.orgtandfonline.com These reagents are particularly effective for halogenation reactions. The synthesis of this compound can be efficiently achieved by direct iodination of 2-(trifluoromethyl)thiazole using a hypervalent iodine species.

Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA or DIB) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) in the presence of molecular iodine (I₂) are powerful systems for the iodination of aromatic and heteroaromatic compounds. umich.edu For example, substituted pyrazoles can be iodinated at the 4-position using iodine and DIB. arkat-usa.org This methodology is directly applicable to the thiazole ring system. The reaction typically proceeds via an electrophilic substitution mechanism, where the hypervalent iodine reagent activates the iodine molecule, making it a more potent electrophile.

Another approach involves the use of hypervalent iodine reagents to construct the trifluoromethyl-substituted thiazole ring itself. A facile method for accessing trifluoromethyl-substituted thiazoles has been developed using hypervalent iodine reagents to mediate the functionalization of alkynes. researchgate.net This demonstrates the versatility of these reagents in synthesizing complex thiazole derivatives.

Table 2: Hypervalent Iodine Reagent-Mediated Synthesis and Iodination

| Entry | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2-Aminothiazole (B372263) | N-Iodosuccinimide (NIS), CH₃CN, rt, 10 min | 2-Amino-5-iodothiazole | 95 | scispace.com |

| 2 | Terminal Alkyne | Thiourea (B124793), Togni's reagent (hypervalent iodine), Cu(MeCN)₄PF₆ | 4-Substituted-2-amino-5-(trifluoromethyl)thiazole | up to 92 | researchgate.net |

| 3 | Methoxy-substituted alkyl aryl ketone | I₂, [Bis(trifluoroacetoxy)iodo]benzene (BTI), CH₃CN | Mono-iodinated aryl ketone | 68-86 | umich.edu |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a cornerstone of modern synthetic chemistry, offering significant advantages such as drastically reduced reaction times, improved yields, and enhanced purity of products. nih.govsphinxsai.com These benefits are attributed to efficient and uniform heating of the reaction mixture. nih.gov

The application of microwave irradiation can accelerate the synthesis of this compound through several routes. Direct oxidative iodination of activated arenes and heteroarenes using diiodine and an oxidant like ortho-periodic acid is significantly faster under microwave heating compared to conventional methods, although yields remain comparable. nih.govresearchgate.net For instance, the microwave-assisted iodination of pyrimidinones (B12756618) with N-iodosuccinimide reduced reaction times from 360 minutes under thermal conditions to just 3 minutes. nih.gov

Furthermore, microwave irradiation has been successfully employed in the synthesis of thiazole derivatives themselves. Copper-catalyzed aminations of 2-halothiazoles, which are often slow under conventional heating, are completed in much shorter times with microwave assistance, providing a rapid route to key intermediates. core.ac.uk Trans-halogenation reactions, converting chloro- or bromo-substituted heterocycles to their iodo-counterparts using sodium iodide, are also efficiently promoted by microwave heating. acs.org This suggests that a 5-bromo-2-(trifluoromethyl)thiazole (B1376861) precursor could be rapidly converted to the target compound under these conditions.

Table 3: Microwave-Assisted Synthesis of Halogenated Heterocycles

| Entry | Substrate | Reagents and Conditions | Product | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Anisole | I₂, H₅IO₆, 95% EtOH, MW | 4-Iodoanisole | 13 min | 86 | nih.gov |

| 2 | 2-Chlorobenzothiazole | Aniline, CuI, K₂CO₃, DMSO, MW, 120 °C | 2-(Phenylamino)benzothiazole | 15 min | 82 | core.ac.uk |

| 3 | 2-Bromo-6-methoxyquinoline | NaI, Ac₂O, ACN, MW, 80 °C | 2-Iodo-6-methoxyquinoline | 3 h | 94 | acs.org |

Green Chemistry Approaches in Thiazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of thiazoles and their derivatives, several green strategies have been implemented, which are applicable to the preparation of this compound.

One key approach is the use of environmentally benign solvents. Polyethylene glycol (PEG) in water has been shown to be an effective and recyclable medium for the direct iodination of activated aromatic compounds using an I₂/HIO₃ system. sciensage.info This method offers high conversions, short reaction times, and a simple work-up procedure. Similarly, ultrasound-assisted iodination of imidazo[1,2-α]pyridines has been developed using green alcohol solvents, avoiding toxic petroleum-derived solvents and improving iodine atom economy. nih.gov

Solvent-free reactions, often facilitated by microwave irradiation, represent another significant green advancement. These methods not only eliminate solvent waste but can also lead to higher yields and shorter reaction times. sphinxsai.com The development of catalyst systems that are more environmentally friendly, such as replacing toxic heavy metals with cheaper and less toxic alternatives like copper, also aligns with green chemistry principles. core.ac.uk The ligand-free, copper-catalyzed amination of halothiazoles in a green solvent like DMSO is a prime example of this approach. core.ac.uk These methodologies pave the way for more sustainable routes to valuable chemical intermediates like this compound.

Table 4: Green Chemistry Approaches in Heterocyclic Synthesis

| Entry | Substrate | Reagents and Conditions | Green Aspect | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Phenol | I₂, HIO₃, PEG-H₂O, rt | Recyclable aqueous solvent system | 4-Iodophenol | 96 | sciensage.info |

| 2 | Imidazo[1,2-α]pyridine | I₂, TBHP, EtOH, Ultrasound, rt | Green solvent, energy efficiency | 3-Iodoimidazo[1,2-α]pyridine | 86 | nih.gov |

| 3 | 2-Chlorobenzothiazole | Benzylamine, CuI, K₂CO₃, DMSO, MW | Green solvent, reduced reaction time | 2-(Benzylamino)benzothiazole | 93 | core.ac.uk |

Spectroscopic and Structural Elucidation of 5 Iodo 2 Trifluoromethyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 5-Iodo-2-(trifluoromethyl)thiazole, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each offer unique and complementary information.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of thiazole (B1198619) derivatives typically shows signals for the thiazole ring protons in the aromatic region, generally between δ 7.0 and 8.5 ppm. For the parent compound, 2-iodo-4-(trifluoromethyl)-1,3-thiazole, aromatic proton signals are observed in the range of δ 7.8–8.2 ppm, which helps to validate the thiazole derivative structure. In the case of this compound, the single proton at the C4 position is expected to appear as a singlet in the aromatic region of the spectrum.

| Compound | Solvent | Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| 2-Iodo-4-(trifluoromethyl)-1,3-thiazole | Not specified | 7.8–8.2 | - | Aromatic protons |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For thiazole derivatives, the carbon atoms of the ring resonate at characteristic chemical shifts. The presence of the electron-withdrawing trifluoromethyl group significantly influences the chemical shifts of the adjacent carbon atoms. In 5-(Trifluoromethyl)thiazol-2-amine, the trifluoromethyl group's carbon signal appears around δ 120–125 ppm. For this compound, the carbon C2, directly attached to the trifluoromethyl group, is expected to show a quartet due to coupling with the three fluorine atoms. The C5 carbon, bonded to the iodine atom, will also have a characteristic chemical shift.

| Compound | Solvent | Chemical Shift (δ ppm) | Assignment |

|---|---|---|---|

| 5-(Trifluoromethyl)thiazol-2-amine | Not specified | ~120–125 | -CF₃ |

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is particularly useful for characterizing fluorinated compounds. The trifluoromethyl group in this compound will give a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the CF₃ group. For instance, in related trifluoromethylated benzimidazoline, the ¹⁹F NMR signal for the CF₃ group appears at -65.1 ppm (s, 3F). beilstein-journals.org The reactions involving the trifluoromethyl substituent can be monitored using ¹⁹F NMR spectroscopy. thieme-connect.de

| Compound | Solvent | Chemical Shift (δ ppm) | Assignment |

|---|---|---|---|

| 3-(Trifluoromethyl)nitrobenzene | CDCl₃ | -65.1 (s, 3F) | -CF₃ |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-F and C-S stretching vibrations, as well as vibrations associated with the thiazole ring. In related thiazole derivatives, the CF₃ group vibrations typically appear in the range of 1260–1070 cm⁻¹. For 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, a strong absorption band for the CF₃ group is observed in the region of 1122–1166 cm⁻¹. mdpi.com

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| 5-Bromo-2-(trifluoromethyl)thiazole (B1376861) | CF₃ group vibrations | 1260–1070 |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | CF₃ stretching | 1122–1166 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of thiazole has been studied, and its vibrational modes have been assigned. researchgate.net For this compound, Raman spectroscopy can be used to identify the vibrational modes of the thiazole ring and the substituents. Significant changes in the Raman spectrum can be observed during chemical reactions, which can be useful for monitoring the synthesis and modification of such compounds. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₄HF₃INS, the exact molecular weight is 279.02 g/mol . lookchem.com

High-Resolution Mass Spectrometry (HRMS)

| Ion | Calculated m/z | Observed m/z | Reference |

| [C₄HF₃INS+H]⁺ | 279.8953 | Data not available | N/A |

This table is populated with theoretical data and will be updated upon availability of experimental findings.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. In ESI-MS, the analyte is ionized from a solution, typically forming protonated molecules [M+H]⁺ or other adducts. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information.

For thiazole derivatives, fragmentation often involves the cleavage of the thiazole ring. researchgate.net The fragmentation of this compound under ESI-MS/MS conditions is expected to be influenced by the presence of the electron-withdrawing trifluoromethyl group and the labile iodine atom. Common fragmentation pathways for similar structures include the loss of the iodine atom and cleavage of the thiazole ring. researchgate.netnih.gov

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Reference |

| 280.9 | Loss of I | 154 | Inferred from docbrown.info |

| 280.9 | Loss of CF₃ | 212 | Inferred from nih.gov |

This table presents expected fragmentation based on related compounds and will be updated with experimental data for this compound when available.

X-ray Crystallography

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Structure

As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, the crystal structures of numerous related thiazole derivatives, including those with iodo and trifluoromethyl substituents, have been determined. mdpi.comresearchgate.netnih.gov These studies reveal that thiazole rings are generally planar. The determination of the crystal structure of this compound would provide definitive proof of its molecular conformation and packing in the solid state.

Analysis of Molecular Geometry and Conformation

Based on the analysis of related crystal structures, the thiazole ring in this compound is expected to be essentially planar. mdpi.com The trifluoromethyl group and the iodine atom will be located in the plane of the ring. Key geometric parameters, such as bond lengths and angles, can be predicted based on similar structures. For example, the C-I bond length is anticipated to be around 2.1 Å, and the C-S and C-N bonds within the thiazole ring will have lengths characteristic of their partial double-bond character. The geometry of the trifluoromethyl group will be tetrahedral.

| Parameter | Expected Value | Reference |

| C-I Bond Length | ~2.1 Å | Inferred from mdpi.com |

| C-S Bond Lengths | ~1.71-1.75 Å | Inferred from nih.gov |

| C-N Bond Lengths | ~1.32-1.37 Å | Inferred from nih.gov |

| C-C Bond Length | ~1.37 Å | Inferred from nih.gov |

| Thiazole Ring | Planar | Inferred from mdpi.com |

This table provides expected values based on structurally similar compounds and awaits experimental verification.

Intermolecular Interactions in Crystalline State

The crystalline packing of this compound is expected to be influenced by various intermolecular interactions. A significant interaction is likely to be halogen bonding, where the electrophilic region on the iodine atom (σ-hole) interacts with a nucleophilic atom of a neighboring molecule, such as the nitrogen or sulfur atom of the thiazole ring. mdpi.comnih.gov This type of interaction is common in iodo-substituted heterocyclic compounds and plays a crucial role in directing the crystal packing. mdpi.com

Advanced Computational Studies on 5 Iodo 2 Trifluoromethyl Thiazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational for exploring the intrinsic properties of the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately calculate molecular properties. For thiazole (B1198619) derivatives, hybrid functionals such as B3LYP are commonly employed in conjunction with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.gov These calculations provide a detailed picture of the electron distribution, which is heavily influenced by the electronegative trifluoromethyl group and the polarizable iodine atom. The electron-withdrawing nature of the CF3 group significantly lowers the electron density on the thiazole ring, making it susceptible to nucleophilic attack. DFT methods are also used to determine various reactivity descriptors that help in predicting the molecule's chemical behavior. science.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a large gap suggests high stability and low reactivity. researchgate.net

For thiazole systems, the HOMO is typically a π-orbital distributed across the heterocyclic ring, while the LUMO is a π* anti-bonding orbital. The strong electron-withdrawing trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted thiazole. The HOMO-LUMO gap for trifluoromethylated heterocyclic compounds is a critical parameter, with smaller gaps often correlating with higher reactivity. nih.gov Analysis of similar thiazole derivatives shows that such substitutions significantly impact the orbital energies. d-nb.inforsc.org

Table 1: Representative Frontier Orbital Energies for Substituted Thiazoles Note: These values are illustrative and based on calculations of analogous compounds. The exact values for 5-Iodo-2-(trifluoromethyl)thiazole would require specific calculation.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| 5-acetyl-2,4-dimethylthiazole | -6.58 | -2.16 | 4.42 | HSEH1PBE/LanL2DZ researchgate.net |

| Ethyl 6-(trifluoromethyl)hexahydropyrimidine derivative | -7.01 | -2.38 | 4.63 | DFT/B3LYP/6-311++G(d,p) nih.gov |

Theoretical vibrational frequency calculations using DFT are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. These calculations help in assigning specific vibrational modes (stretching, bending, etc.) to the observed spectral bands. researchgate.net For this compound, key vibrational modes would include the C-I stretch, the symmetric and asymmetric C-F stretches of the trifluoromethyl group, and the characteristic vibrations of the thiazole ring (C=N, C-S, and C=C stretches). Theoretical calculations on related thiazole and trifluoromethyl-containing molecules have shown good agreement with experimental data, validating the computational approach. rsc.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: These are expected frequency ranges based on general data for the functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-F Symmetric Stretch | -CF₃ | ~1150 - 1200 |

| C-F Asymmetric Stretch | -CF₃ | ~1250 - 1350 |

| C=N Stretch | Thiazole Ring | ~1580 - 1620 |

| C-S Stretch | Thiazole Ring | ~650 - 750 |

| C-I Stretch | C-I | ~500 - 600 |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic ground state, molecular modeling and dynamics simulations explore the molecule's three-dimensional structure and behavior over time.

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule. For this compound, the thiazole ring is largely planar. The primary conformational flexibility arises from the rotation of the trifluoromethyl (-CF3) group around the C-C bond. DFT geometry optimization is used to find the minimum energy conformation, providing precise bond lengths, bond angles, and dihedral angles. researchgate.net Studies on similar substituted thiazoles have established the typical bond lengths and angles for the heterocyclic core, which serve as a reliable reference. rsc.org The bulky iodine atom and the trifluoromethyl group can induce minor steric strain, potentially causing slight deviations from perfect planarity.

Table 3: Typical Bond Lengths in Thiazole Derivatives from Computational Studies Note: Data derived from studies on related thiazole structures.

| Bond | Typical Calculated Bond Length (Å) | Reference |

|---|---|---|

| C-N | 1.367 | researchgate.net |

| C=C | 1.358 | researchgate.net |

| C-S | 1.723 | researchgate.net |

The properties of a molecule can change significantly depending on its environment. Computational models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are used to simulate the effects of different solvents on the molecule's energetic behavior. researchgate.net These simulations calculate properties like the total energy and dipole moment in the gas phase versus in various solvents (e.g., water, DMSO, chloroform). For a polar molecule like this compound, the presence of a solvent is expected to stabilize the system, leading to a lower total energy compared to the gas phase. The magnitude of this stabilization depends on the polarity of the solvent. Such studies are crucial for predicting the molecule's behavior in solution, which is relevant for many chemical applications. researchgate.net

Table 4: Illustrative Energetic Behavior in Different Media Note: This table demonstrates the concept of solvation energy. The values are hypothetical.

| Medium | Dielectric Constant (ε) | Calculated Total Energy (Hartree) | Calculated Dipole Moment (Debye) |

|---|---|---|---|

| Gas Phase | 1 | -1250.00 | 3.5 |

| Chloroform | 4.81 | -1250.05 | 4.8 |

| Water | 78.39 | -1250.08 | 5.5 |

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules with a high degree of accuracy. These predictions are vital for the characterization of new compounds and for the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Theoretical calculations of NMR chemical shifts, typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

The chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the electron-withdrawing nature of the trifluoromethyl group (-CF₃) and the iodine atom significantly influences the chemical shifts of the thiazole ring atoms. The trifluoromethyl group, a strong deshielding substituent, is expected to cause a downfield shift for the adjacent C2 carbon. The iodine atom at the C5 position also exerts a deshielding effect, though its influence is modulated by a combination of inductive and resonance effects, alongside the heavy atom effect.

The proton on the thiazole ring (H4) is anticipated to have a chemical shift influenced by both the iodo and trifluoromethyl substituents. Computational models can precisely quantify these effects, providing a predicted spectrum that can be compared with experimental data for structural verification. scielo.org.zaacs.org

Table 1: Predicted Theoretical NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H4 | Data not available |

| C2 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| ¹⁹F | Data not available |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. bohrium.com For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The electronic transitions in this molecule are expected to be of the π → π* and n → π* type, characteristic of heterocyclic aromatic compounds. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) play a crucial role in these transitions. The presence of the electron-withdrawing trifluoromethyl group and the iodine atom is expected to lower the energy of both the HOMO and LUMO, with a potentially significant effect on the HOMO-LUMO gap. This gap is a key determinant of the absorption wavelength, with a smaller gap generally leading to a red-shift (longer wavelength) in the absorption maximum. acs.org

Table 2: Predicted Theoretical UV-Vis Spectroscopic Properties for this compound

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |

| π → π | Data not available | Data not available |

| n → π | Data not available | Data not available |

Structure-Reactivity Relationship Studies

Computational chemistry provides a deep understanding of how the structure of a molecule dictates its chemical reactivity. For this compound, such studies are essential for predicting its behavior in chemical reactions and its potential interactions with biological targets.

The iodine and trifluoromethyl substituents have a profound impact on the electronic properties of the thiazole ring. The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect is primarily inductive, pulling electron density away from the thiazole ring and making it more electron-deficient. acs.org

The distribution of electron density within a molecule is fundamental to its chemical and physical properties. Computational methods, such as Natural Bond Orbital (NBO) analysis, can provide a detailed picture of the charge distribution in this compound. acs.org

The analysis is expected to show a significant partial positive charge on the C2 carbon due to the strong pull of the trifluoromethyl group. The sulfur and nitrogen heteroatoms will also influence the charge distribution, with the nitrogen atom typically bearing a partial negative charge. The iodine atom will also carry a partial charge, the sign and magnitude of which will depend on the balance of its inductive and potential resonance effects.

This uneven charge distribution results in a significant molecular dipole moment. The dipole moment is a vector quantity, and its magnitude and direction can be precisely calculated. The dipole moment is a key factor in determining the molecule's solubility in polar solvents and its ability to engage in dipole-dipole interactions, which are important for its packing in the solid state and its binding to biological macromolecules. researchgate.netresearchgate.net

Table 3: Predicted Charge Distribution and Dipole Moment for this compound

| Atom/Parameter | Predicted Value |

| Charge on C2 | Data not available |

| Charge on C4 | Data not available |

| Charge on C5 | Data not available |

| Charge on N3 | Data not available |

| Charge on S1 | Data not available |

| Dipole Moment (Debye) | Data not available |

Chemical Transformations and Synthetic Utility of 5 Iodo 2 Trifluoromethyl Thiazole

Functional Group Interconversions of the Iodo Moiety

The carbon-iodine bond at the 5-position of the thiazole (B1198619) ring is the primary site for synthetic modification. The iodide is an excellent leaving group, making this position amenable to a range of functional group interconversions, most notably through transition-metal-catalyzed cross-coupling reactions and halogen-metal exchange.

5-Iodo-2-(trifluoromethyl)thiazole is an effective substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. The reactivity of the C-I bond facilitates reactions like the Sonogashira, Suzuki, and Heck couplings. researchgate.net

The Sonogashira reaction , which couples terminal alkynes with aryl or vinyl halides, is a powerful tool for synthesizing alkynyl-substituted heterocycles. organic-chemistry.org This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgnih.gov For instance, 2-iodo-4-(trifluoromethyl)thiazole derivatives can be coupled with various alkynes under standard Sonogashira conditions. google.com The resulting 2-alkynylthiazoles are valuable intermediates in medicinal chemistry and materials science. nih.gov

The Suzuki-Miyaura coupling is another key transformation, reacting the iodo-thiazole with boronic acids or their esters to form aryl- or vinyl-substituted thiazoles. acs.orgmdpi-res.com These reactions are tolerant of a wide range of functional groups and are often carried out in aqueous or mixed solvent systems. mdpi-res.comresearchgate.net The electron-withdrawing trifluoromethyl group can influence the efficiency of these couplings. aablocks.com

The Heck reaction provides a method for the vinylation of the thiazole ring, though challenges in selectivity can arise with complex substrates. beilstein-journals.orgscispace.com

Table 1: Examples of Cross-Coupling Reactions on Iodo-Thiazole Scaffolds

| Coupling Reaction | Reactants | Catalyst/Conditions | Product Type |

| Sonogashira | This compound + Terminal Alkyne | Pd(PPh₃)₄, CuI, Amine Base (e.g., Et₃N) | 5-Alkynyl-2-(trifluoromethyl)thiazole |

| Suzuki-Miyaura | This compound + Arylboronic Acid | Pd(OAc)₂, Ligand (e.g., SPhos), Base (e.g., K₂CO₃) | 5-Aryl-2-(trifluoromethyl)thiazole |

| Heck | This compound + Alkene | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃), Base (e.g., Et₃N) | 5-Vinyl-2-(trifluoromethyl)thiazole |

Halogen-metal exchange reactions convert the relatively unreactive C-I bond into a highly nucleophilic organometallic species. google.com This transformation is typically achieved at low temperatures using organolithium reagents (e.g., n-butyllithium or t-butyllithium) or through the use of "turbo Grignard" reagents like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). rsc.orgacs.org

The reaction of this compound with an organolithium reagent results in a rapid iodine-lithium exchange, generating 2-(trifluoromethyl)thiazol-5-yl-lithium. acs.orgacs.org This lithiated intermediate is a potent nucleophile that can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the C5 position. Similarly, halogen-magnesium exchange furnishes the corresponding Grignard reagent, which offers a complementary range of reactivity. rsc.orgwikipedia.org These methods are crucial for creating functionalized thiazoles that are not directly accessible through other synthetic routes. researchgate.netuni-muenchen.de

Table 2: Halogen-Metal Exchange and Subsequent Electrophilic Trapping

| Exchange Reagent | Intermediate | Electrophile (E+) | Product |

| n-BuLi | 2-(Trifluoromethyl)thiazol-5-yl-lithium | DMF | 2-(Trifluoromethyl)thiazole-5-carbaldehyde |

| i-PrMgCl·LiCl | [2-(Trifluoromethyl)thiazol-5-yl]magnesium chloride | CO₂ | 2-(Trifluoromethyl)thiazole-5-carboxylic acid |

| t-BuLi | 2-(Trifluoromethyl)thiazol-5-yl-lithium | (CH₃)₃SiCl | 5-(Trimethylsilyl)-2-(trifluoromethyl)thiazole |

The iodine atom at the C5 position can be displaced by strong nucleophiles via nucleophilic aromatic substitution (SNAr). vulcanchem.com The viability of this reaction pathway is significantly enhanced by the presence of the strong electron-withdrawing trifluoromethyl group at the C2 position, which stabilizes the negatively charged Meisenheimer intermediate. science.govacs.org

This reaction allows for the direct introduction of heteroatom nucleophiles onto the thiazole ring. For example, the iodine can be displaced by alkoxides, thiolates, and amines under basic conditions to yield the corresponding ethers, thioethers, and amino-thiazoles. vulcanchem.com While SNAr reactions on iodoarenes typically require harsh conditions or copper catalysis, the electronic activation provided by the CF₃ group facilitates these transformations on the thiazole system.

Table 3: Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Example | Conditions | Product |

| Amine | Piperidine | Base (e.g., K₂CO₃), High Temperature | 5-(Piperidin-1-yl)-2-(trifluoromethyl)thiazole |

| Thiol | Sodium thiophenoxide | Polar aprotic solvent (e.g., DMF) | 5-(Phenylthio)-2-(trifluoromethyl)thiazole |

| Alkoxide | Sodium methoxide | Methanol, Heat | 5-Methoxy-2-(trifluoromethyl)thiazole |

Reactivity at the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is characterized by its high stability and is generally considered to be chemically inert under most synthetic conditions. Its primary role is not as a reactive handle but as a powerful electronic modifier of the heterocyclic ring to which it is attached.

Direct chemical transformation of the trifluoromethyl group on an aromatic or heteroaromatic ring is exceedingly difficult due to the exceptional strength of the carbon-fluorine bonds. Consequently, the CF₃ group in this compound is not typically used as a site for further synthetic elaboration. Its installation is usually a final step, or it is carried as a spectator group throughout a synthetic sequence. researchgate.netnih.gov While methods exist for the conversion of other functional groups (e.g., carboxylic acids) into CF₃ groups, the reverse—derivatizing the CF₃ group itself—is not a common strategy in organic synthesis. researchgate.net Research into the activation of C-F bonds is ongoing, but practical methods for the functionalization of an existing trifluoromethyl group on a thiazole ring are not established.

The most significant contribution of the trifluoromethyl group to the reactivity of the molecule is its powerful electron-withdrawing inductive effect (-I effect). researchgate.netresearchgate.net This effect arises from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and withdraws electron density from the thiazole ring.

This strong electronic pull has several important consequences for the molecule's chemical behavior:

Increased Electrophilicity of the Thiazole Ring: By withdrawing electron density, the CF₃ group makes the thiazole ring more electron-deficient and thus more susceptible to attack by nucleophiles, as seen in SNAr reactions. researchgate.net

Activation of Leaving Groups: The electron-withdrawing nature of the CF₃ group stabilizes the transition states and intermediates involved in reactions where a leaving group (like iodide) is expelled from the ring.

Modification of LUMO Energy Levels: The introduction of a CF₃ group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the thiazole system. This property is highly desirable in materials science for the design of n-type organic semiconductors used in organic field-effect transistors (OFETs). acs.org

Increased Lipophilicity: In the context of medicinal chemistry, the CF₃ group is known to increase the lipophilicity of a molecule, which can improve its membrane permeability and metabolic stability. nih.govmdpi.com

Table 4: Summary of Electron-Withdrawing Effects of the Trifluoromethyl Group

| Property Affected | Consequence | Application Area |

| Ring Electron Density | Decreased electron density on the thiazole ring | Enhances susceptibility to nucleophilic attack |

| Acidity of Ring Protons | Increases acidity of any adjacent C-H bonds | Facilitates deprotonation/metalation |

| LUMO Energy Level | Lowers the LUMO energy | Design of n-type organic electronic materials |

| Molecular Lipophilicity | Increases lipophilicity | Medicinal chemistry, agrochemicals |

Cycloaddition Reactions and Fused Heterocycle Formation

Cycloaddition reactions involving this compound provide a powerful strategy for the construction of fused heterocyclic systems. These reactions leverage the reactivity of the thiazole ring and its substituents to build more complex polycyclic structures.

Synthesis of Imidazothiazoles

Imidazothiazoles are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anticancer, antifungal, and antiviral properties. nih.gov The synthesis of imidazothiazole derivatives can be achieved through various synthetic routes, often involving the condensation of a substituted 2-aminothiazole (B372263) with an α-haloketone. conicet.gov.ar

A general method for synthesizing imidazothiazole derivatives involves the reaction of 2-aminothiazoles with phenacyl bromides. sdsmcollege.in For instance, the reaction of 5-iodo-2-aminothiazole with a substituted phenacyl bromide can yield the corresponding 2-iodo-imidazo[2,1-b]thiazole derivative. sdsmcollege.in This reaction proceeds via an initial nucleophilic attack of the amino group of the thiazole onto the electrophilic carbon of the phenacyl bromide, followed by an intramolecular cyclization and dehydration to form the fused imidazothiazole ring system.

A series of imidazo[2,1-b]thiazole (B1210989) derivatives have been synthesized and evaluated for their potential as microtubule-destabilizing agents. nih.gov The synthesis often involves a Huisgen 1,3-dipolar cycloaddition reaction, highlighting the versatility of cycloaddition strategies in accessing these scaffolds. nih.gov

The following table summarizes representative examples of imidazothiazole synthesis:

| Starting Material 1 | Starting Material 2 | Product | Reaction Type | Ref. |

| 5-Iodo-2-aminothiazole | Substituted Phenacyl Bromide | 2-Iodo-imidazo[2,1-b]thiazole derivative | Condensation/Cyclization | sdsmcollege.in |

| 2-Aminothiazole | α-Haloketone | Imidazo[2,1-b]thiazole | Condensation/Cyclization | conicet.gov.ar |

| Imidazo[2,1-b]thiazole derivative | Azide | Imidazo[2,1-b]thiazole-triazole conjugate | Huisgen 1,3-dipolar cycloaddition | nih.gov |

Formation of Thiazolo[4,5-d]pyrimidine (B1250722) Systems

Thiazolo[4,5-d]pyrimidines are another important class of fused heterocycles with demonstrated biological activities, including antimicrobial and potential immunotherapeutic applications. nih.govnih.gov The synthesis of these systems often involves the construction of a pyrimidine (B1678525) ring onto a pre-existing thiazole core.

One synthetic approach involves the reaction of 2-amino-5-substituted-thiazoles with various reagents to build the pyrimidine ring. For example, the reaction of 2,4-diamino-5-bromo-6-hydroxypyrimidine with thiourea (B124793) was initially explored for the synthesis of thiazolo[4,5-d]pyrimidines, though it led to a disulfide instead. rsc.org A successful cyclization was later achieved by treating the corresponding 5-thiocyanato-pyrimidine with acetic anhydride. rsc.org

A more direct method for forming the thiazolo[4,5-d]pyrimidine core involves the reaction of thiazole-5-carboxamides with trifluoroacetic anhydride. mdpi.com This reaction leads to the formation of the pyrimidine ring, yielding 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. mdpi.com These can be further functionalized, for instance, by converting the 7-oxo group to a 7-chloro group, which can then be displaced by various amines. mdpi.com

The following table provides examples of reactions leading to thiazolo[4,5-d]pyrimidine systems:

| Starting Thiazole Derivative | Reagent(s) | Resulting Thiazolo[4,5-d]pyrimidine | Ref. |

| Thiazole-5-carboxamides | Trifluoroacetic anhydride | 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidin-7(6H)-ones | mdpi.com |

| 2,4-Diamino-5-thiocyanato-6-hydroxypyrimidine | Acetic anhydride | 2,5-Diamino-7-hydroxythiazolo[4,5-d]pyrimidine (after deacetylation) | rsc.org |

This compound as a Versatile Building Block in Organic Synthesis

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. cymitquimica.com this compound, with its reactive iodine atom and the robust trifluoromethyl group, is an exemplary building block for constructing a wide array of organic molecules, particularly complex heterocyclic systems. The trifluoromethyl group often enhances metabolic stability and lipophilicity, properties that are highly desirable in medicinal chemistry. rsc.org

Precursor to Complex Heterocyclic Scaffolds

This compound serves as a key precursor for the synthesis of various complex heterocyclic scaffolds. The iodine atom at the 5-position is particularly amenable to a range of cross-coupling reactions, such as Suzuki-Miyaura reactions, which allow for the introduction of diverse substituents at this position. acs.org This reactivity enables the construction of elaborate molecular architectures built upon the 2-(trifluoromethyl)thiazole core.

For instance, the iodine can be displaced by various nucleophiles or participate in metal-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds. This versatility allows for the strategic elaboration of the thiazole ring, leading to the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. The 2-(trifluoromethyl)thiazole moiety itself is a valuable pharmacophore, and its incorporation into larger molecules can impart favorable biological properties.

Application in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. rsc.org The efficiency and atom economy of MCRs make them highly attractive in modern organic synthesis.

While specific examples of this compound in MCRs are not extensively detailed in the provided search results, its structural features suggest its potential as a valuable component in such reactions. For example, the iodo-substituted thiazole could potentially participate in MCRs that involve the in-situ formation of organometallic intermediates or in cycloaddition-based MCRs. The development of MCRs involving iodo-triazoles, which share some reactivity patterns with iodo-thiazoles, has been reported, suggesting the feasibility of similar strategies with the title compound. researchgate.net

The synthesis of 5-iodo-1,2,3-triazoles through a three-component reaction of terminal alkynes, organic azides, and an iodine source highlights a relevant MCR strategy that could potentially be adapted for thiazole-containing systems. rsc.org The ability to construct complex molecules in a single step from simple precursors is a hallmark of MCRs and represents a promising area for the future application of this compound.

常见问题

Basic: What are the optimal synthetic routes for 5-Iodo-2-(trifluoromethyl)thiazole, and how can reaction purity be ensured?

Methodological Answer:

The synthesis typically involves cyclocondensation of thiourea derivatives with α-halo ketones or iodinated precursors. For example, cyclocondensation with 2-iodo-1-(trifluoromethyl)ethanone in anhydrous DMF under reflux (80–100°C) for 12–24 hours yields the target compound. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups at position 4, leveraging the trifluoromethyl group’s inductive effects . Purification is achieved via silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to verify trifluoromethyl integrity .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- ¹H/¹³C/¹⁹F NMR : Identifies substituent positions (e.g., iodine at C5, trifluoromethyl at C2) and monitors degradation byproducts.

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₄H₂F₃INS).

- HPLC-UV/ELS : Quantifies purity and detects polar impurities.

- X-ray crystallography : Resolves regiochemical ambiguities in crystalline derivatives .

Advanced: How can regioselective functionalization at the thiazole ring be achieved, given steric and electronic constraints?

Methodological Answer:

The trifluoromethyl group at C2 electronically deactivates C5 (iodine position) while sterically hindering C4. Regioselective functionalization strategies include:

- C4 modification : Use Pd(PPh₃)₄ with arylboronic acids under mild conditions (50°C, THF) to introduce aryl groups at C4, avoiding competing C5 reactivity .

- C5 derivatization : Replace iodine via Ullmann coupling (CuI, phenanthroline, DMF) with amines or thiols. Kinetic monitoring (LC-MS) is critical to suppress over-substitution .

Advanced: How should researchers design assays to evaluate the compound’s biological activity and mechanism of action?

Methodological Answer:

Prioritize target-guided assays based on structural analogs:

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus), with thioredoxin reductase inhibition as a mechanistic focus .

- Anticancer : MTT assay on adenocarcinoma cell lines (IC₅₀ determination), paired with molecular docking (AutoDock Vina) to probe interactions with tubulin or kinase ATP-binding pockets .

- Metabolic stability : Microsomal incubation (human liver microsomes, NADPH) with LC-MS/MS quantification of parent compound degradation .

Advanced: How can contradictions in degradation studies (e.g., photolysis vs. hydrolysis pathways) be resolved?

Methodological Answer:

Systematically control reaction conditions and analyze intermediates:

- Photolysis : Irradiate in MeOH (254 nm UV, N₂ atmosphere) and trap NH₃ with ninhydrin. LC-MS identifies 5-(trifluoromethyl)thiazole as the primary byproduct .

- Hydrolysis : Reflux in 6M HCl (100°C, 6 hr), then extract trifluoroacetic acid with diethyl ether for ¹⁹F NMR quantification. Compare kinetics via Arrhenius plots to differentiate pH-dependent pathways .

Advanced: What computational approaches predict the compound’s reactivity and guide synthetic optimization?

Methodological Answer:

- DFT calculations (Gaussian 16) : Model Fukui indices to identify nucleophilic/electrophilic sites. The C4 position typically shows higher electrophilicity (ƒ⁺ = 0.12) than C5 (ƒ⁺ = 0.07) .

- Molecular docking (Schrödinger Suite) : Screen against CYP3A4 or P-glycoprotein to predict metabolic liabilities. Docking scores <−8.0 kcal/mol suggest strong target binding .

- QSAR models : Train on thiazole derivatives’ IC₅₀ data to prioritize substituents enhancing potency (e.g., electron-withdrawing groups at C4 improve antimicrobial activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。